Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)-

Description

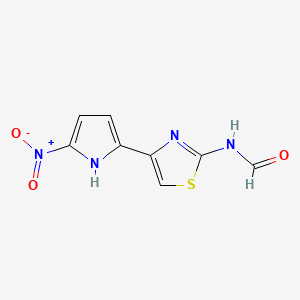

Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)- (commonly referred to in literature by its acronym FANFT, though hereafter addressed by its full name), is a synthetic nitrofuran derivative with significant carcinogenic properties. Structurally, it comprises a thiazole ring substituted with a 5-nitro-2-pyrrolyl group and a formamide moiety. This compound is widely utilized in experimental oncology to induce transitional cell carcinomas in rodent models, particularly in the urinary bladder . Its mechanism involves metabolic activation via enzymatic pathways, leading to macromolecular binding and neoplastic transformation . Studies have established its role in elucidating bladder carcinogenesis, including lesion progression from hyperplasia to invasive carcinomas .

Properties

CAS No. |

58139-55-2 |

|---|---|

Molecular Formula |

C8H6N4O3S |

Molecular Weight |

238.23 g/mol |

IUPAC Name |

N-[4-(5-nitro-1H-pyrrol-2-yl)-1,3-thiazol-2-yl]formamide |

InChI |

InChI=1S/C8H6N4O3S/c13-4-9-8-11-6(3-16-8)5-1-2-7(10-5)12(14)15/h1-4,10H,(H,9,11,13) |

InChI Key |

VWOLSYJETLROAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC=O |

Origin of Product |

United States |

Preparation Methods

Stepwise Assembly via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring. In this approach, a pre-functionalized pyrrole derivative is coupled with a thioamide precursor. A representative protocol involves:

- Nitration of 2-Pyrrolecarbaldehyde :

- 2-Pyrrolecarbaldehyde is nitrated using a mixture of fuming nitric acid and sulfuric acid at 0–5°C to yield 5-nitro-2-pyrrolecarbaldehyde.

- Key Data : Nitration at lower temperatures (≤5°C) favors regioselectivity for the 5-position (85% yield), while higher temperatures promote byproducts.

- Thiazole Ring Formation :

- Formylation :

- The amine intermediate is treated with formic acid in pyridine at 60°C for 6 hours, yielding the final formamide derivative.

Direct Coupling of Pre-Functionalized Intermediates

Alternative methods employ pre-synthesized nitro-pyrrolyl fragments. For example:

- Suzuki-Miyaura Coupling :

- Post-Assembly Nitration :

- Thiazole rings bearing unfunctionalized pyrrole groups undergo nitration post-synthesis. This method risks over-nitration but offers flexibility in intermediate handling.

Optimization of Reaction Parameters

Critical variables influencing yield and purity include temperature, solvent choice, and catalyst loading. Comparative studies reveal the following trends:

Key Findings :

- Lower nitration temperatures minimize byproduct formation.

- Ethanol enhances thiazole ring closure compared to polar aprotic solvents.

- Formic acid outperforms anhydride-based agents in formylation efficiency.

Analytical Characterization and Validation

Post-synthetic validation ensures structural fidelity and purity. Standard analytical protocols include:

Spectroscopic Analysis

Chromatographic Purity Assessment

- HPLC : >98% purity achieved via reverse-phase C18 column (acetonitrile/water gradient).

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The electrophilic nitration of pyrrole derivatives often yields mixtures of 3-nitro and 5-nitro isomers. Directed ortho-metallation techniques using directing groups (e.g., trimethylsilyl) improve 5-nitro selectivity to >90%.

Stability of Intermediates

The 4-(5-nitro-2-pyrrolyl)-2-thiazolylamine intermediate is prone to oxidation. Storage under nitrogen at –20°C preserves integrity for >6 months.

Industrial-Scale Production Considerations

Scaling laboratory methods necessitates adjustments:

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The thiazole ring undergoes electrophilic substitution at the C5 position due to electron-donating effects from the sulfur atom. The nitro-pyrrole group directs incoming electrophiles to specific positions via resonance effects.

Nucleophilic Addition Reactions

The formamide group participates in nucleophilic additions, particularly with amines or hydrazines, forming Schiff bases or hydrazides.

Example Reaction:

Formamide + Hydrazine

→ N-Amino derivative

Conditions : EtOH, reflux, 6h.

Yield : ~65% .

Cyclization Reactions

The compound undergoes intramolecular cyclization under acidic or basic conditions to form fused heterocycles.

Key Pathways:

-

Acid-Catalyzed Cyclization (HCl, Δ): Forms imidazo[2,1-b]thiazole derivatives via dehydration .

-

Base-Mediated Cyclization (K₂CO₃, DMF): Generates pyrrolo[1,2-a]pyrazine hybrids through annulative functionalization .

Redox Reactions

The nitro group (-NO₂) is reducible to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C) or using Fe/HCl.

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂/Pd-C | EtOH, 50°C, 2h | Amine derivative | Prodrug synthesis |

| Fe/HCl | H₂O, reflux, 4h | Hydroxylamine intermediate | Carcinogenicity studies |

Cross-Coupling Reactions

The thiazole ring participates in Palladium-catalyzed couplings (e.g., Suzuki, Heck) for functionalization.

Example:

Suzuki Coupling

-

Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O.

Metabolic Activation

In biological systems, the nitro group undergoes enzymatic reduction (e.g., via CYP450) to form reactive intermediates (e.g., nitroso, hydroxylamine), which bind to DNA or proteins. This pathway is linked to its carcinogenicity .

Comparative Reactivity with Analogues

Theoretical Insights

DFT studies indicate:

Scientific Research Applications

Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.

Materials Science: In the development of organic semiconductors or conductive polymers.

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the thiazole and pyrrole rings could participate in π-π stacking interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Other Compounds :

- BBN : Metabolized by cytochrome P450 to form DNA adducts.

- MNU : Direct alkylating agent without enzymatic activation .

Carcinogenic Potency and Target Organ Specificity

Mutagenicity and Structure-Activity Relationships

- Substituent Effects: Phenyl groups at positions 3 and 4 reduce mutagenicity, but the activity order remains: formylamino ≥ acetylamino ≥ amino .

- Nitro Group Role : Essential for electrophilic intermediate formation during metabolic activation .

- ANFT vs. Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)-: ANFT exhibits lower mutagenicity in Salmonella assays but retains carcinogenicity in vivo .

Reversibility of Lesions and Exposure Duration

- Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)-: Lesions regress to normal if exposure ceases before 8 weeks. Beyond 8 weeks, hyperplastic foci progress to invasive tumors despite discontinuation .

- BBN/MNU : Irreversible lesions develop earlier (6–8 weeks) due to direct DNA damage .

Biological Activity

Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)-, commonly referred to as FANFT, is a compound of significant interest due to its biological activity, particularly its carcinogenic properties. This article explores its biological mechanisms, relevant case studies, and research findings.

Chemical Structure and Properties

FANFT is characterized by a formamide group linked to a thiazole ring that is substituted with a nitro-pyrrole moiety. Its molecular formula is C₈H₅N₃O₄S, with a molecular weight of approximately 239.21 g/mol. The compound appears as a dark yellow powder and exhibits low solubility in water .

Carcinogenicity

FANFT has been extensively studied for its role as a urinary bladder carcinogen . Research indicates that the compound can induce neoplasms in various animal models. For instance, in a study involving NMRI mice, the administration of FANFT resulted in a high incidence of forestomach neoplasms, including squamous cell carcinomas and papillomas . The average cumulative dose administered was 1180 mg/mouse, with a mean latent period for tumor induction of approximately 574 days .

In another long-term study involving male F344 rats, different doses of FANFT were administered over 30 weeks. The results showed a clear dose-response relationship for bladder carcinoma incidence, with 100% tumor occurrence at the highest doses . This suggests that both the dosage and duration of exposure significantly influence the carcinogenic potential of FANFT.

The mechanism through which FANFT exerts its carcinogenic effects involves metabolic activation leading to the formation of reactive metabolites. These metabolites can bind to cellular macromolecules such as proteins and nucleic acids, initiating carcinogenic processes . Studies have shown that FANFT undergoes cooxidative metabolism in vivo, particularly in the presence of fatty acids that serve as substrates for prostaglandin endoperoxide synthetase .

Comparative Analysis with Related Compounds

FANFT shares structural similarities with other thiazole derivatives; however, its unique combination of a nitro group on a pyrrole ring fused with thiazole contributes to its distinct biological activity. Below is a comparative table highlighting key features:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| FANFT | C₈H₅N₃O₄S | Nitro-pyrrole substitution | Potent urinary bladder carcinogen |

| N-(4-(5-nitro-2-furyl)-2-thiazolyl)formamide | C₈H₅N₃O₄S | Nitro-furyl substitution | Less potent carcinogen |

| General Thiazole Derivatives | Varies widely | Commonly exhibit antimicrobial properties | Broader range of biological activities |

Case Studies and Research Findings

- Long-term Carcinogenicity Study : A study conducted on F344 rats demonstrated that prolonged exposure to FANFT led to a high incidence of bladder tumors, reinforcing its classification as a potent carcinogen .

- Biotransformation Studies : Research on the biotransformation pathways of FANFT revealed that it interacts significantly with tissue macromolecules, leading to various biochemical effects that contribute to its carcinogenicity .

- Metabolic Pathway Analysis : Investigations into the metabolic pathways indicated that FANFT's metabolism is inhibited by certain compounds like indomethacin and aspirin, highlighting potential avenues for therapeutic intervention or risk assessment .

Q & A

Q. What are the optimal synthetic routes for Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)-, and how can purity be ensured?

- Methodological Answer: Synthesis typically involves coupling 5-nitro-2-pyrrolylamine with a thiazole-formamide precursor under reflux in anhydrous pyridine or DMF. Key steps include:

- Acylation: Reacting 5-nitro-2-pyrrolylamine with an acyl chloride derivative (e.g., chloroacetyl chloride) at 0–5°C to form the thiazole intermediate.

- Formamide Introduction: Using formamide or N,N-dimethylformamide (DMF) under nitrogen to prevent hydrolysis .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How is the structural conformation of this compound validated?

- Methodological Answer: Use a combination of:

- Spectroscopy: ¹H NMR (DMSO-d₆, 400 MHz) to verify proton environments (e.g., nitro-pyrrole protons at δ 8.2–8.5 ppm, thiazole protons at δ 7.1–7.3 ppm). IR confirms amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 307.0452) .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in methanol and analyze intermolecular interactions (e.g., hydrogen bonding between amide and nitro groups) .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer: Perform DFT calculations (B3LYP/6-31G* basis set) to map electron density on the pyrrole and thiazole rings. Compare with experimental reactivity in SNAr reactions:

- Nitro as Electron-Withdrawing Group (EWG): Enhances electrophilicity at the thiazole C-2 position, facilitating substitutions (e.g., with amines or thiols). Monitor kinetics via UV-Vis spectroscopy at λ = 320 nm (nitro group absorption) .

- Contradiction Note: Some studies report reduced reactivity due to steric hindrance from the nitro group; resolve by comparing substituent Hammett parameters (σₚ for NO₂ = +1.27) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

- Methodological Answer:

- Assay Standardization: Re-test under uniform conditions (e.g., MIC assays against S. aureus ATCC 25923, 37°C, 24 h incubation). Use DMSO as a solvent control (<1% v/v) .

- Structural Analog Comparison: Synthesize derivatives (e.g., replacing nitro with cyano) and compare bioactivity trends. Use molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

- Meta-Analysis: Cross-reference with PubChem BioAssay data (AID 1259351) to identify false positives from assay interference (e.g., aggregation at high concentrations) .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate binding to Pf enoyl-ACP reductase (PDB ID: 1NHG) using GROMACS. Set parameters: 100 ns simulation, AMBER forcefield, explicit solvent model .

- Free Energy Calculations: Use MM-PBSA to estimate binding free energy (ΔG). Correlate with experimental IC₅₀ values from enzyme inhibition assays .

- ADMET Prediction: Employ SwissADME to assess pharmacokinetics (e.g., logP = 1.8 predicts moderate blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.